4-Bromoindol-3-il acetato de metilo

Descripción general

Descripción

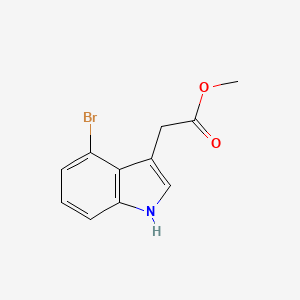

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family. . The compound features a bromine atom at the 4-position of the indole ring and a methyl ester group at the 2-position of the acetic acid side chain.

Aplicaciones Científicas De Investigación

Methyl 2-(4-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Mecanismo De Acción

Target of Action

Methyl 4-bromoindole-3-acetate, also known as Methyl (4-bromo-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives are known to affect several mechanisms, including arresting cell cycle, regulating aromatase inhibitor oestrogen receptor, inhibiting tubulin, inhibiting tyrosine kinase, inhibiting topoisomerase, and inhibiting the adaptive immune pathway nfkb/pi3/akt/mtor .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities

Action Environment

It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan . This suggests that the gut microbiota and diet could potentially influence the action of Methyl 4-bromoindole-3-acetate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification. One common method starts with the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 4-bromo-1H-indole-3-acetic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield Methyl 2-(4-bromo-1H-indol-3-yl)acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.

Major Products Formed

Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized indole derivatives such as indole-2,3-dione.

Reduction Products: Reduced indole derivatives such as indoline.

Hydrolysis Products: 4-bromo-1H-indole-3-acetic acid.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(1H-indol-3-yl)acetate: Lacks the bromine atom at the 4-position.

Methyl 6-bromoindole-3-acetate: Bromine atom at the 6-position instead of the 4-position.

Indole-3-acetic acid: Lacks the methyl ester group.

Uniqueness

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique applications and properties .

Actividad Biológica

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is an indole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

Methyl 2-(4-bromo-1H-indol-3-yl)acetate features a bromine atom at the 4-position of the indole ring, which influences its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 283.12 g/mol. This unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activities of methyl 2-(4-bromo-1H-indol-3-yl)acetate are primarily attributed to its ability to modulate several biochemical pathways:

- Cell Cycle Arrest : It can inhibit cell proliferation by interfering with cell cycle progression.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as tyrosine kinase and topoisomerase, which are crucial for cancer cell survival.

- Immune Modulation : It may affect adaptive immune pathways, particularly the NF-kB/PI3K/AKT/mTOR signaling cascade, which is vital in cancer and inflammation .

Anticancer Activity

Methyl 2-(4-bromo-1H-indol-3-yl)acetate exhibits significant anticancer properties across various cancer cell lines:

In vitro studies have demonstrated that this compound can induce cytotoxic effects on liver cancer cells (Hep-G2) with an IC50 value indicating potent anti-proliferative activity. The MTT assay confirms its efficacy compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound also displays promising antimicrobial activity against various bacterial strains:

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 8.33 - 23.15 | |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results highlight the potential application of methyl 2-(4-bromo-1H-indol-3-yl)acetate in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of methyl 2-(4-bromo-1H-indol-3-yl)acetate and evaluating their biological activities:

- Synthesis and Screening : A study synthesized various indole derivatives and screened them against Hep-G2 cells, revealing that compounds with similar structural motifs exhibited significant cytotoxicity .

- Antimicrobial Evaluation : Another investigation explored the antibacterial properties of synthesized indole alkaloids, finding that certain derivatives demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .

- Cheminformatics Approaches : Cheminformatics methods have been employed to predict the biological activities of indole derivatives, suggesting that methyl 2-(4-bromo-1H-indol-3-yl)acetate shares chemical space with other known bioactive compounds .

Propiedades

IUPAC Name |

methyl 2-(4-bromo-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLDTMGLWGZIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646839 | |

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89245-37-4 | |

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.